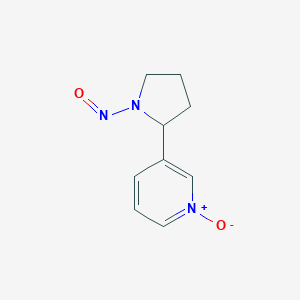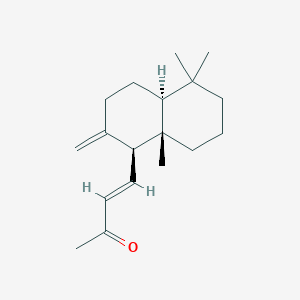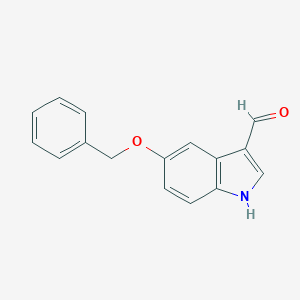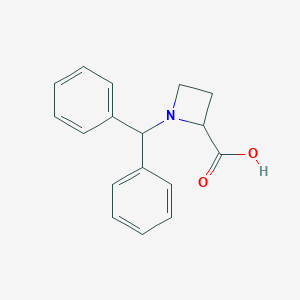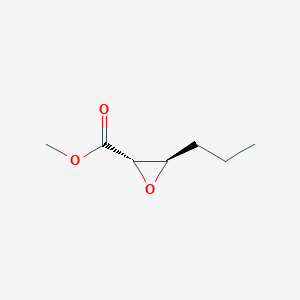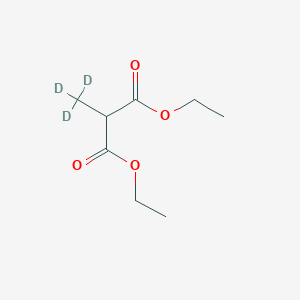![molecular formula C11H11ClO3S B022379 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid CAS No. 103860-95-3](/img/structure/B22379.png)
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid
Descripción general
Descripción
The synthesis, molecular structure, chemical reactions, and properties of 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid and related compounds have been explored in several studies. These compounds have been identified as potent inhibitors of certain enzymes, demonstrating significant biological activity, which suggests their potential utility in various applications beyond pharmacological uses, particularly in the fields of organic and medicinal chemistry.
Synthesis Analysis
Synthesis pathways for similar compounds have been detailed in the literature, indicating a variety of methods for preparing 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which show potent inhibition of enzymes like kynurenine-3-hydroxylase. Such methods often involve the reaction of methyl esters of aroylpyruvic acids with specific amines in mixed solvents, showcasing the versatility and adaptability of synthetic strategies in producing these compounds (Drysdale et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as FT-IR, NMR, and single crystal X-ray diffraction. These studies reveal intricate details about the molecular conformation, intramolecular hydrogen bonds, and the stabilization of the molecular structure through short intramolecular OH---O hydrogen bonds (Sirajuddin et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives have been explored, with findings indicating that these compounds can undergo various reactions to form a wide range of products. The antimicrobial activity of these compounds, as well as their reactions to form silver salts, highlights their chemical versatility and potential for application in antibacterial treatments (Gein et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, have been characterized to a lesser extent in the available literature. However, the detailed crystal and molecular structure analyses provide essential insights into their physical characteristics and the factors influencing their stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interactions with biological molecules, have been a focus of several studies. For instance, the interaction with DNA and antioxidant activities suggests these compounds' significant chemical properties and their implications for further research and development in various chemical and biological applications (Sirajuddin et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has explored the use of related compounds to 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid in the synthesis of novel heterocyclic compounds with potential antibacterial activities. For example, El-Hashash et al. (2015) demonstrated the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives starting from 4-(4-bromophenyl)-4-oxobut-2-enoic acid (El-Hashash et al., 2015).
Spectroscopic and Thermal Analyses
In another study, Zayed et al. (2019) focused on the synthesis and investigation of N-maleanilinic acid derivatives, which are structurally similar to 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid. They employed spectroscopic and thermal analyses, finding these derivatives effective against various carcinoma cells (Zayed et al., 2019).
Oxidative Decarboxylation Studies
Jones and Yeaman (1986) conducted oxidative decarboxylation studies on 4-methylthio-2-oxobutyrate, closely related to the compound . Their research offers insights into the enzymatic activity and inhibition related to these types of compounds (Jones & Yeaman, 1986).
Synthesis of Copper(II) Mediated Compounds
The research by Xiao et al. (2019) details the synthesis of copper(II) mediated C–H methylthiolation compounds, highlighting the use of compounds structurally related to 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid in creating aryl methyl sulfides (Xiao et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules through its different functional groups. The carboxylic acid group could form hydrogen bonds, the ketone group could react with nucleophiles, and the chloro and methylthio groups could participate in hydrophobic interactions .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBIKYNSQHYUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645484 | |
| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid | |
CAS RN |
103860-95-3 | |
| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
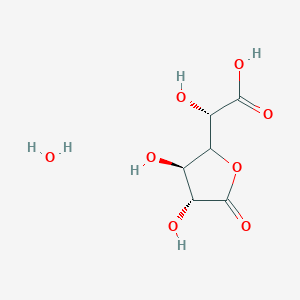


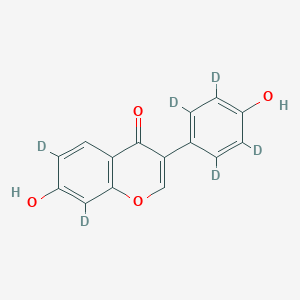
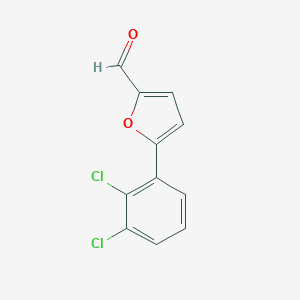
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

